Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid
Overview
Description
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a unique compound characterized by its rigid, three-dimensional bicyclic structure. This compound has gained attention in the field of synthetic and medicinal chemistry due to its potential as a bioisostere for benzene rings, offering enhanced pharmacokinetic properties and metabolic stability.
Mechanism of Action
Mode of Action
The mode of action of Bicyclo[21It is known that the compound can undergo various transformations , which may influence its interaction with potential targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[21It is suggested that the compound might be involved in the [2 + 2] cycloaddition , a type of chemical reaction that could potentially affect various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid typically involves a [2 + 2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure by fusing two readily available starting materials under irradiation.
Industrial Production Methods: Industrial production methods for this compound are still under development. the use of photochemistry and Lewis acid catalysis has shown promise in scaling up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes.
Substitution: The rigid bicyclic structure allows for selective substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a bioisostere for benzene rings.
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound’s stability and unique structure make it suitable for developing new materials and polymers.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted benzene rings.
Bicyclo[3.1.1]heptane: Another bioisostere with a different ring size and substitution pattern.
Cubane: A highly strained bicyclic compound with unique properties.
Uniqueness: Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is unique due to its specific ring size and substitution pattern, which provide distinct advantages in terms of stability, rigidity, and pharmacokinetic properties. Its ability to mimic benzene rings while offering enhanced solubility and metabolic stability makes it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-1,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-5(10)7-1-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLRCNRXDHGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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